3-[(Naphthalen-1-yloxy)methyl]azetidine
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Overview
Description
3-[(Naphthalen-1-yloxy)methyl]azetidine is a chemical compound that features an azetidine ring substituted with a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yloxy)methyl]azetidine typically involves the reaction of azetidine with a naphthalen-1-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-yloxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxy azetidine derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy azetidine derivatives, while reduction can produce various azetidine derivatives with different functional groups.
Scientific Research Applications
3-[(Naphthalen-1-yloxy)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which 3-[(Naphthalen-1-yloxy)methyl]azetidine exerts its effects involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase, while downregulating pro-inflammatory mediators.
Neuroprotection: It protects against ischemia/reperfusion injury by inhibiting apoptotic pathways and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[(Naphthalen-2-yloxy)methyl]azetidine: Similar structure but with the naphthalen-2-yloxy group.
3-methyl-3-(naphthalen-1-yloxy)azetidine: Features a methyl group on the azetidine ring.
Uniqueness
3-[(Naphthalen-1-yloxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate inflammation and oxidative stress makes it particularly valuable in medicinal research .
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(naphthalen-1-yloxymethyl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |
InChI Key |
YGFPLTQLBZORHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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